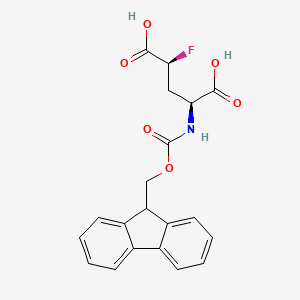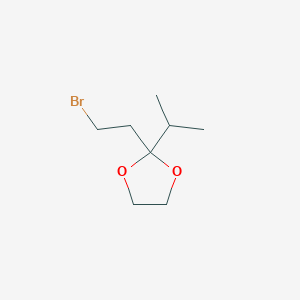
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a bromoethyl group and an isopropyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of 2-bromoethanol with isopropylidene glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux and using a solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Products include dioxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is 2-(2-Ethyl)-2-(propan-2-yl)-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The dioxolane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloroethyl)-2-(propan-2-yl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(propan-2-yl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(propan-2-yl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, iodo, and fluoro analogs, the bromo compound exhibits different reactivity patterns and can be used in distinct synthetic applications. The isopropyl group also contributes to the compound’s steric and electronic properties, making it suitable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C8H15BrO2 |
|---|---|
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)8(3-4-9)10-5-6-11-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ICNQIGQZNGKYRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(OCCO1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)

![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)
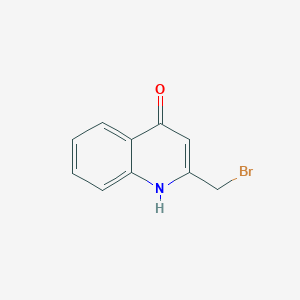
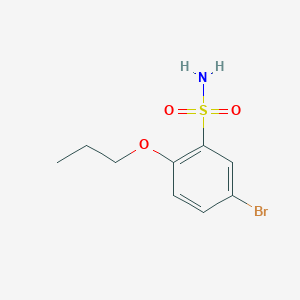
![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)
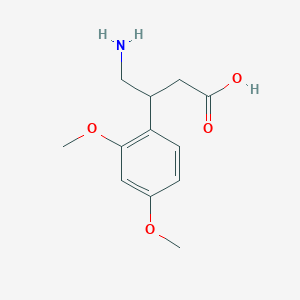
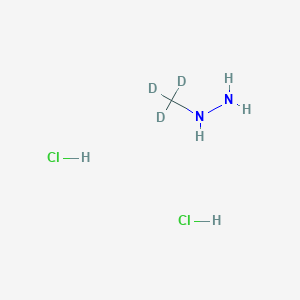
![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
